

Cadaverine and its role in food spoilage compared to other diamines

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Compound of Interest

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Cadaverine in Food Spoilage: A Comparative Guide to Diamines

For Researchers, Scientists, and Drug Development Professionals

The presence of biogenic amines in food is a critical indicator of spoilage and a potential risk to consumer health. Among these, diamines such as **cadaverine** and putrescine are significant markers of decomposition, particularly in protein-rich foods. This guide provides a comprehensive comparison of **cadaverine** with other diamines, focusing on their role in food spoilage, supported by experimental data, detailed analytical protocols, and visual representations of their formation and analysis.

Introduction to Cadaverine and Other Diamines in Food Spoilage

Cadaverine (1,5-pentanediamine) and putrescine (1,4-butanediamine) are low molecular weight, nitrogenous organic compounds formed by the microbial decarboxylation of the amino acids lysine and ornithine, respectively[1][2]. Their presence, often associated with unpleasant odors, signals the degradation of proteins in food products such as meat, fish, and cheese. High concentrations of these amines can lead to adverse physiological effects in consumers[3].

This guide will focus on the comparative analysis of **cadaverine** and putrescine as the two primary diamines indicative of food spoilage.

Quantitative Comparison of Cadaverine and Putrescine in Spoiled Foods

The following tables summarize the concentrations of **cadaverine** and putrescine found in various spoiled food products as reported in scientific literature. These values can vary significantly depending on the specific product, storage conditions, and the microbial population present.

Table 1: Concentration of **Cadaverine** and Putrescine in Spoiled Meat Products

Food Product	Storage Conditions	Cadaverine (mg/kg)	Putrescine (mg/kg)	Reference
Chicken Breast	Refrigerated (4°C) for 10 days	Increased significantly with storage	Increased significantly with storage	[4]
Chicken Thigh	Refrigerated (4°C) for 10 days	Increased significantly with storage	Increased significantly with storage	[4]
Pork Loin	Stored at 4°C	>15 (index of spoilage)	>15 (index of spoilage)	[5]
Beef	Stored under vacuum	Gradual increase over time	Gradual increase over time	[5]
Minced Beef	Modified Atmosphere Packaging	Below 50 µg/kg on "best before" date	Not specified	[6]
Skin-Packed Beef Entrecote	Refrigerated	Approx. 40,000 µg/kg on "best before" date	Not specified	[6]

Table 2: Concentration of **Cadaverine** and Putrescine in Spoiled Fish and Seafood

Food Product	Storage Conditions	Cadaverine (mg/kg)	Putrescine (mg/kg)	Reference
Grass Carp Fillets	Chill-stored	Lower increase compared to putrescine	Rapid increase	[7]
Shrimp	Not specified	Quantifiable by GC	Quantifiable by GC	[8]

Table 3: Concentration of **Cadaverine** and Putrescine in Spoiled Dairy and Fermented Products

Food Product	Ripening/Storage Conditions	Cadaverine (mg/kg)	Putrescine (mg/kg)	Reference
Fermented Cow's Milk	10 days at 4°C	29.09	20.26	[9]
Fermented Goat's Milk	10 days at 4°C	29.09	22.92	[9]

Table 4: Concentration of **Cadaverine** and Putrescine in Spoiled Vegetables and Fruits

Food Product	Storage Conditions	Cadaverine (mg/kg)	Putrescine (mg/kg)	Reference
Various fresh vegetables and fruits	Not specified	Generally found in lower concentrations	Most frequently found biogenic amine	[10]

Experimental Protocols

Accurate quantification of **cadaverine** and other diamines is crucial for food quality control. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose.

Protocol: Determination of Cadaverine and Putrescine by HPLC with Pre-column Derivatization

This protocol outlines a general procedure for the analysis of biogenic amines in food samples using HPLC with UV detection after derivatization with dansyl chloride.

1. Sample Preparation and Extraction:

- Homogenize 5-10 grams of the food sample.
- Extract the amines by adding 20 mL of 0.1 M HCl and shaking vigorously for 30 minutes.
- Centrifuge the mixture at 10,000 x g for 10 minutes.
- Collect the supernatant and filter it through a 0.45 µm syringe filter.

2. Derivatization:

- To 1 mL of the filtered extract, add 200 µL of saturated sodium bicarbonate solution and 400 µL of dansyl chloride solution (10 mg/mL in acetone).
- Vortex the mixture and incubate in a water bath at 60°C for 45 minutes in the dark.
- After incubation, add 100 µL of ammonia solution to stop the reaction by removing excess dansyl chloride.
- Evaporate the acetone under a gentle stream of nitrogen.
- Extract the dansylated amines with 1 mL of toluene.
- Collect the toluene phase and evaporate it to dryness.
- Reconstitute the residue in 1 mL of the mobile phase.

3. HPLC Analysis:

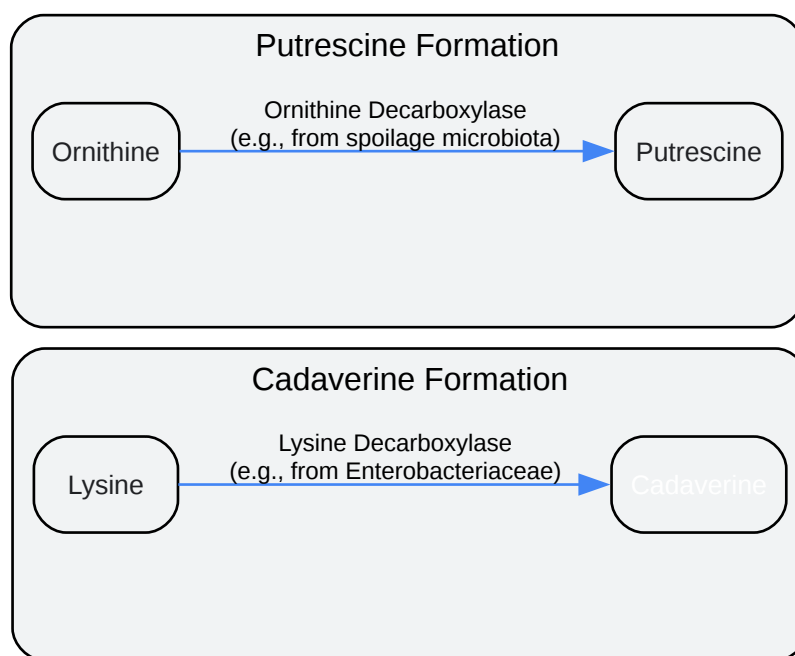
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: UV detector at 254 nm.
- Quantification: Compare the peak areas of the samples with those of standard solutions of **cadaverine** and putrescine.

Visualizing the Pathways and Processes

Formation of Cadaverine and Putrescine

The formation of **cadaverine** and putrescine from their precursor amino acids is catalyzed by specific bacterial enzymes. The following diagram illustrates these biochemical pathways.

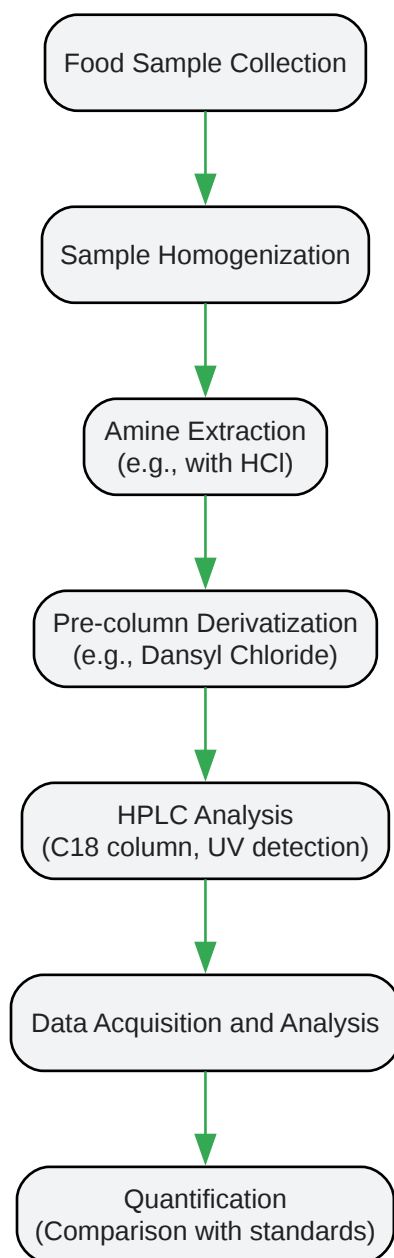


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Caption: Enzymatic formation of **cadaverine** and putrescine.

Experimental Workflow for Biogenic Amine Analysis

The following diagram outlines a typical workflow for the analysis of biogenic amines in food samples, from sample collection to data analysis.



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Caption: General workflow for biogenic amine analysis.

Conclusion

The presence and concentration of **cadaverine**, in comparison to other diamines like putrescine, serve as a valuable indicator of the state of spoilage in a variety of food products. Understanding the conditions that favor their formation and employing robust analytical methods for their quantification are essential for ensuring food quality and safety. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in the field to monitor and control these important markers of food decomposition.

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